Home > Products > Screening Compounds P45650 > PROTAC PD-1/PD-L1 degrader-1
PROTAC PD-1/PD-L1 degrader-1 -

PROTAC PD-1/PD-L1 degrader-1

Catalog Number: EVT-8342346
CAS Number:
Molecular Formula: C59H58ClN7O11
Molecular Weight: 1076.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The development of PROTAC PD-1/PD-L1 degrader-1 is rooted in advancements in targeted protein degradation technologies. PROTACs are classified as heterobifunctional small molecules that consist of two ligands connected by a linker: one ligand binds to the target protein (PD-1 or PD-L1), while the other recruits an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC PD-1/PD-L1 degrader-1 typically involves several key steps:

  1. Design of Ligands: The first step is designing ligands that specifically bind to PD-1 and PD-L1. These ligands are often derived from known antibodies or small molecules that have demonstrated affinity for these proteins.
  2. E3 Ligase Selection: The choice of E3 ubiquitin ligase is critical, as it dictates the specificity and efficiency of degradation. Commonly used E3 ligases include von Hippel-Lindau protein (VHL) and others that have shown efficacy in recruiting ubiquitin to target proteins .
  3. Linker Optimization: A linker connects the two ligands, and its length and composition are optimized to ensure effective proximity between the target protein and the E3 ligase, facilitating efficient ubiquitination .
  4. Chemical Synthesis: The final compound is synthesized through standard organic chemistry techniques, including solid-phase peptide synthesis for peptide-based PROTACs or traditional organic synthesis for small molecule-based PROTACs .
Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC PD-1/PD-L1 degrader-1 features a bifunctional design with distinct regions for targeting PD-1/PD-L1 and recruiting an E3 ligase. Typically, this structure includes:

  • Targeting Ligand: A peptide or small molecule that binds specifically to PD-1 or PD-L1.
  • E3 Ligase Ligand: A moiety that interacts with an E3 ligase, such as VHL.
  • Linker: A flexible or rigid chain that connects the two ligands.

Data on its specific molecular weight, solubility, and stability under physiological conditions are essential for evaluating its potential efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the action of PROTAC PD-1/PD-L1 degrader-1 is ubiquitination, which occurs as follows:

  1. Binding: The PROTAC binds simultaneously to PD-1/PD-L1 and the selected E3 ligase.
  2. Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme to lysine residues on the target protein.
  3. Degradation: Once tagged with ubiquitin chains, PD-1/PD-L1 is recognized by the proteasome for degradation .

This mechanism allows for a catalytic effect where one molecule of PROTAC can induce the degradation of multiple target proteins.

Mechanism of Action

Process and Data

The mechanism of action for PROTAC PD-1/PD-L1 degrader-1 involves several steps:

  1. Dual Binding: The compound binds to both PD-1/PD-L1 and an E3 ubiquitin ligase.
  2. Ubiquitin Tagging: This binding induces conformational changes that facilitate ubiquitin transfer.
  3. Proteasomal Degradation: The tagged proteins are directed to the proteasome, where they are degraded into peptides .

Experimental data indicate that this process significantly reduces levels of PD-1/PD-L1 in cancer cells, enhancing T-cell responses against tumors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PROTAC PD-1/PD-L1 degrader-1 include:

  • Molecular Weight: Typically ranges from 500 to 1000 Da depending on the specific design.
  • Solubility: Solubility can vary based on the linker and ligand choices; modifications may be necessary to enhance bioavailability.

Chemical properties include stability under physiological conditions, reactivity with biological targets, and compatibility with cellular environments .

Applications

Scientific Uses

PROTAC PD-1/PD-L1 degrader-1 has significant potential applications in:

  • Cancer Immunotherapy: By degrading immune checkpoint proteins, it can enhance T-cell activation against tumors.
  • Research Tools: It serves as a valuable tool for studying the roles of PD-1/PD-L1 in immune regulation.

Emerging studies suggest that using PROTAC technology could lead to more effective treatments compared to traditional inhibitors by overcoming resistance mechanisms associated with current therapies targeting PD-1/PD-L1 .

Properties

Product Name

PROTAC PD-1/PD-L1 degrader-1

IUPAC Name

5-[4-[1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carbonyl]piperazin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-5-oxopentanamide

Molecular Formula

C59H58ClN7O11

Molecular Weight

1076.6 g/mol

InChI

InChI=1S/C59H58ClN7O11/c1-36-40(10-5-11-42(36)39-17-19-48-51(30-39)76-27-26-75-48)35-78-50-31-49(77-34-38-9-4-8-37(28-38)32-61)41(29-44(50)60)33-66-21-3-2-14-47(66)58(73)65-24-22-64(23-25-65)54(70)16-7-15-52(68)62-45-13-6-12-43-55(45)59(74)67(57(43)72)46-18-20-53(69)63-56(46)71/h4-6,8-13,17,19,28-31,46-47H,2-3,7,14-16,18,20-27,33-35H2,1H3,(H,62,68)(H,63,69,71)

InChI Key

CJIXMPCTSMEQPG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)N7CCN(CC7)C(=O)CCCC(=O)NC8=CC=CC9=C8C(=O)N(C9=O)C1CCC(=O)NC1=O)Cl

Canonical SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)N7CCN(CC7)C(=O)CCCC(=O)NC8=CC=CC9=C8C(=O)N(C9=O)C1CCC(=O)NC1=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.